molecular formula C11H14F3N3O2S B2657848 1-(Pyridin-3-ylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine CAS No. 1206996-57-7

1-(Pyridin-3-ylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine

Cat. No. B2657848
CAS RN: 1206996-57-7
M. Wt: 309.31
InChI Key: MBUIBAAAAUDOMZ-UHFFFAOYSA-N
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Description

1-(Pyridin-3-ylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine, also known as PF-2545920, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperazine sulfonamides and has been shown to exhibit potent activity against various biological targets.

Scientific Research Applications

Synthesis and Docking Studies

  • Piperazine-1-yl-1H-indazole derivatives, which are closely related to the chemical compound , have significant roles in medicinal chemistry. The synthesis of these compounds, including their spectral analysis and docking studies, has been a focus of research (Balaraju, Kalyani, & Laxminarayana, 2019).

Anticonvulsant Activity

  • Research on similar compounds like 1,3‐substituted pyrrolidine‐2,5‐dione derivatives revealed potential as anticonvulsant agents. These compounds have shown promise in initial pharmacological screenings, indicating their efficacy in acute models of seizures (Rybka et al., 2017).

Adenosine A2a Receptor Antagonists

  • Piperazine derivatives have been shown to be potent and selective adenosine A2a receptor antagonists, with oral activity in rodent models of Parkinson's disease. The exploration of various diamines as replacements for the piperazinyl group has been a significant area of research (Vu et al., 2004).

Antiarrhythmic and Antihypertensive Effects

  • Studies on 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including those with a 3-(4-arylpiperazin-1-yl)propyl moiety, have shown strong antiarrhythmic and antihypertensive activities. These effects are believed to be related to alpha-adrenolytic properties (Malawska et al., 2002).

Pharmacokinetics

  • The disposition of compounds like 3,3-difluoropyrrolidin-1-yl{(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone, a dipeptidyl peptidase IV inhibitor, has been examined in various species. This study highlights the metabolism and excretion patterns, providing insights into the pharmacokinetics of such compounds (Sharma et al., 2012).

Antibacterial Activities

  • Piperazine derivatives have also been tested for their antibacterial activities. For instance, 4-Phenyl-1,2,4-triazoline-5-thione derivatives, when reacted with piperazine derivatives, showed notable antibacterial properties (Pitucha et al., 2005).

properties

IUPAC Name

1-pyridin-3-ylsulfonyl-4-(2,2,2-trifluoroethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O2S/c12-11(13,14)9-16-4-6-17(7-5-16)20(18,19)10-2-1-3-15-8-10/h1-3,8H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUIBAAAAUDOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(F)(F)F)S(=O)(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-3-ylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine

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